molecular formula C11H14N4 B15159558 2-(5-tert-Butyl-1H-1,2,4-triazol-3-yl)pyridine CAS No. 741252-33-5

2-(5-tert-Butyl-1H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B15159558
CAS No.: 741252-33-5
M. Wt: 202.26 g/mol
InChI Key: XIHDQQFQADAUCR-UHFFFAOYSA-N
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Description

2-(5-tert-Butyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-tert-Butyl-1H-1,2,4-triazol-3-yl)pyridine typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-tert-Butyl-1H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the triazole ring.

Scientific Research Applications

2-(5-tert-Butyl-1H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-tert-Butyl-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to easily penetrate cell membranes, where it can interact with enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-tert-Butyl-1H-1,2,4-triazol-3-yl)benzene
  • 2-(5-tert-Butyl-1H-1,2,4-triazol-3-yl)quinoline
  • 2-(5-tert-Butyl-1H-1,2,4-triazol-3-yl)indole

Uniqueness

2-(5-tert-Butyl-1H-1,2,4-triazol-3-yl)pyridine is unique due to the presence of both a pyridine and a triazole ring, which confer distinct chemical and biological properties. The tert-butyl group further enhances its lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets.

Properties

CAS No.

741252-33-5

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-(5-tert-butyl-1H-1,2,4-triazol-3-yl)pyridine

InChI

InChI=1S/C11H14N4/c1-11(2,3)10-13-9(14-15-10)8-6-4-5-7-12-8/h4-7H,1-3H3,(H,13,14,15)

InChI Key

XIHDQQFQADAUCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NN1)C2=CC=CC=N2

Origin of Product

United States

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